1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone
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Overview
Description
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is an organic compound with the molecular formula C15H13ClO2 It is a derivative of acetophenone, characterized by the presence of a chloro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use and the specific biological target involved.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)ethanone: Shares a similar structure but lacks the additional phenyl group.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Apocynin): Similar in structure but with a hydroxyl group instead of a chloro group.
Uniqueness: 1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and potential applications. The presence of both chloro and methoxy groups on the aromatic ring can affect its electronic properties and interactions with other molecules.
Properties
IUPAC Name |
1-[3-(4-chloro-2-methoxyphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-10(17)11-4-3-5-12(8-11)14-7-6-13(16)9-15(14)18-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSCZFMFKJYHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718378 |
Source
|
Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-19-4 |
Source
|
Record name | Ethanone, 1-(4′-chloro-2′-methoxy[1,1′-biphenyl]-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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